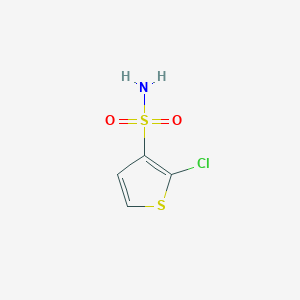
2-Chlorothiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorothiophene-3-sulfonamide is a chemical compound with the molecular formula C4H4ClNO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a chlorine atom at the second position and a sulfonamide group at the third position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothiophene-3-sulfonamide typically involves the chlorination of thiophene followed by sulfonation and subsequent amination. One common method includes:
Chlorination: Thiophene is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride to introduce a chlorine atom at the desired position.
Sulfonation: The chlorinated thiophene is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chlorothiophene-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form thiols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols and other reduced derivatives.
Scientific Research Applications
2-Chlorothiophene-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a carbonic anhydrase inhibitor, which can be useful in treating conditions like glaucoma and epilepsy.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Research: It is investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chlorothiophene-3-sulfonamide involves its interaction with specific molecular targets:
Carbonic Anhydrase Inhibition: The sulfonamide group binds to the active site of carbonic anhydrase enzymes, inhibiting their activity.
Electronic Properties: In materials science, the compound’s electronic properties are utilized in the design of organic semiconductors, where it contributes to charge transport and conductivity.
Comparison with Similar Compounds
2-Chlorothiophene-3-sulfonamide can be compared with other thiophene derivatives and sulfonamides:
Thiophene-2-sulfonamide: Similar structure but lacks the chlorine atom, which can affect its reactivity and applications.
2-Bromothiophene-3-sulfonamide: Similar to this compound but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Thiophene-3-sulfonamide: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool in medicinal chemistry, materials science, and biological research.
Properties
IUPAC Name |
2-chlorothiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOLQAKKUCPGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














